molecular formula C9H8ClFO2 B13083844 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone

1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone

Cat. No.: B13083844
M. Wt: 202.61 g/mol
InChI Key: OHADHXCOPATWSH-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of ethanone, featuring a substituted phenyl ring with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone typically involves the reaction of 6-chloro-2-fluoro-3-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorine, fluorine, and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone
  • 1-(2-Chloro-6-fluoro-3-methoxyphenyl)ethanone
  • 2-Chloro-6-fluoro-3-methoxyphenol

Uniqueness

1-(6-Chloro-2-fluoro-3-methoxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(6-chloro-2-fluoro-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3

InChI Key

OHADHXCOPATWSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)OC)Cl

Origin of Product

United States

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